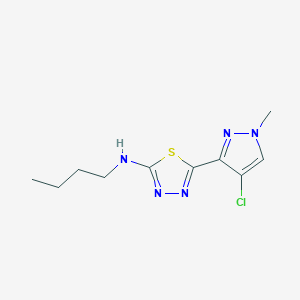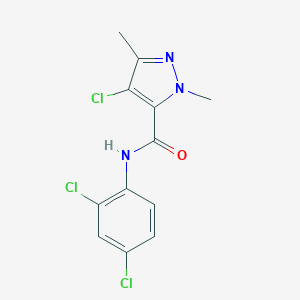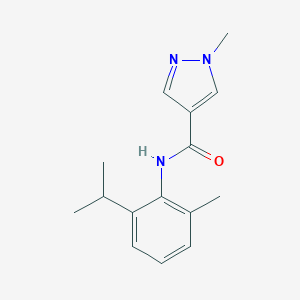
N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound that has gained attention in scientific research due to its potential biological activities. This molecule belongs to the class of thiadiazole derivatives, which have been widely studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms, including:
1. Inhibition of enzymes: This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase and proteasome, which are involved in various cellular processes.
2. Modulation of signaling pathways: this compound has been shown to modulate various signaling pathways, such as NF-κB and MAPK, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Modulation of gene expression: This compound has been shown to modulate the expression of various genes involved in cellular processes, such as apoptosis, cell cycle regulation, and inflammation.
2. Alteration of protein function: this compound has been shown to alter the function of certain proteins, such as p53 and Bcl-2, which are involved in apoptosis and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been shown to exhibit high potency in various biological assays, making it a valuable tool for studying biological processes.
2. Diverse biological activities: this compound exhibits diverse biological activities, making it useful for studying various cellular processes.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
2. Lack of specificity: This compound may exhibit non-specific effects on cellular processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. Some of the areas that could be explored include:
1. Structure-activity relationships: Further studies could be conducted to investigate the structure-activity relationships of thiadiazole derivatives, including this compound, to identify more potent and selective compounds.
2. Mechanistic studies: More detailed mechanistic studies could be conducted to elucidate the exact mechanisms by which this compound exerts its biological activities.
3. In vivo studies: Further in vivo studies could be conducted to evaluate the efficacy and safety of this compound for potential clinical applications.
In conclusion, this compound is a compound that has shown potential as a bioactive molecule with various applications in scientific research. Further studies are needed to fully elucidate its biological activities and potential clinical applications.
Synthesemethoden
The synthesis of N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be achieved through a multistep procedure. One of the most common methods involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide, followed by the condensation with butyl isocyanate. The resulting product is then treated with a reducing agent to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has shown potential as a bioactive molecule with various applications in scientific research. Some of the areas where this compound has been investigated include:
1. Antimicrobial activity: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
2. Anticancer activity: Several studies have demonstrated the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
3. Anti-inflammatory activity: this compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of various inflammatory disorders.
Eigenschaften
Molekularformel |
C10H14ClN5S |
|---|---|
Molekulargewicht |
271.77 g/mol |
IUPAC-Name |
N-butyl-5-(4-chloro-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H14ClN5S/c1-3-4-5-12-10-14-13-9(17-10)8-7(11)6-16(2)15-8/h6H,3-5H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
PHIQLPCIHNKBRD-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(S1)C2=NN(C=C2Cl)C |
Kanonische SMILES |
CCCCNC1=NN=C(S1)C2=NN(C=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)


![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
